molecular formula C12H15ClN2O4 B1424273 Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate CAS No. 305371-42-0

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Cat. No.: B1424273
CAS No.: 305371-42-0
M. Wt: 286.71 g/mol
InChI Key: JYUMVTMXTSYJOG-UHFFFAOYSA-N
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Description

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group, a chlorine atom, and a methyl ester group attached to a pyridine ring. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane (DCM).

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

    Deprotection Reactions: 5-amino-2-chloropyridine-4-carboxylate.

    Ester Hydrolysis: 5-(boc-amino)-2-chloropyridine-4-carboxylic acid.

Scientific Research Applications

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or ionic interactions with target molecules. The chlorine atom and methyl ester group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-amino-2-chloropyridine-4-carboxylate: Lacks the boc protecting group, making it more reactive but less stable.

    Methyl 5-(boc-amino)-2-bromopyridine-4-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.

    Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMVTMXTSYJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-42-0
Record name Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5.4 g of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid in 50 mL of methanol and 100 mL of chloroform was at 0° C. was added 15 mL of 2 M (trimethylsilyl)diazomethane in hexanes. After allowing the reaction to warm to ambient temperature and stirring for 2 hours, the solvents were removed and the crude product purified by passing through a plug of silica gel with chloroform. The product was then recrystallized from hexanes to give 5.8 g (100%) of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid, methyl ester: mp=90-96° C. (decomposed); mass spectrum (m/e): M+H 287.1.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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